molecular formula C26H45NO19 B1164177 Sialyl LewisX pentaose-β-O-Propargyl

Sialyl LewisX pentaose-β-O-Propargyl

Cat. No.: B1164177
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture of the Sialyl LewisX Pentasaccharide Core

The Sialyl LewisX pentaose core structure represents an extended version of the well-characterized tetrasaccharide Sialyl LewisX antigen. The fundamental architecture consists of five distinct monosaccharide units arranged in a linear sequence with specific branching patterns. The pentasaccharide core maintains the essential structural elements that define the Sialyl LewisX family of antigens while incorporating an additional galactose residue that extends the carbohydrate backbone.

The molecular composition of the pentasaccharide core includes N-acetylneuraminic acid, two galactose residues, fucose, and N-acetylglucosamine units arranged in a precise three-dimensional configuration. The backbone structure provides the necessary spatial orientation for the constituent monosaccharides to interact with their biological targets, particularly selectin proteins involved in cell adhesion processes. The extended nature of the pentasaccharide compared to the tetrasaccharide form allows for additional intermolecular interactions that may enhance binding affinity and specificity.

The overall molecular weight of the pentasaccharide core measures approximately 1004.87 daltons, reflecting the combined mass of all constituent sugar units and their interconnecting glycosidic bonds. This molecular size places the compound within the range suitable for biological recognition while maintaining sufficient structural complexity to provide multiple contact points for protein-carbohydrate interactions. The three-dimensional conformation of the pentasaccharide adopts a specific spatial arrangement that positions key functional groups for optimal recognition by target proteins.

Positional Analysis of the β-O-Propargyl Functional Group

The β-O-Propargyl functional group represents a critical structural modification that distinguishes this derivative from the native Sialyl LewisX antigens. The propargyl moiety is attached through a β-glycosidic linkage at the reducing end of the pentasaccharide chain, providing a terminal alkyne functionality that serves as a chemical handle for bioconjugation reactions. This positional arrangement ensures that the propargyl group does not interfere with the key recognition elements of the Sialyl LewisX antigen while offering enhanced synthetic utility.

The β-configuration of the propargyl attachment follows established glycosylation patterns observed in carbohydrate chemistry, where the stereochemistry at the anomeric carbon determines the spatial orientation of the attached group. This specific stereochemical arrangement positions the propargyl group in an equatorial orientation relative to the pyranose ring, minimizing steric interactions with adjacent functional groups and maintaining the overall structural integrity of the pentasaccharide.

The propargyl functional group itself consists of a three-carbon chain terminating in a triple bond, providing a reactive alkyne moiety that can participate in click chemistry reactions. This chemical functionality enables the formation of stable triazole linkages with azide-containing compounds, facilitating the synthesis of complex conjugates and the attachment of fluorescent labels, proteins, or other biomolecules. The positioning of this reactive group at the reducing end ensures that it remains accessible for chemical modification while preserving the biological activity of the Sialyl LewisX epitope.

Structural Component Position Configuration Chemical Properties
Propargyl Chain Reducing End β-Linkage Terminal Alkyne
Carbon 1 Anomeric β-Configuration Glycosidic Bond
Carbon 2 Chain Methylene Flexible Linker
Carbon 3 Terminal Triple Bond Click Chemistry

Stereochemical Configuration and Glycosidic Linkage Patterns

The stereochemical configuration of this compound follows the established linkage patterns characteristic of the Sialyl LewisX family of antigens. The complete structure can be represented as N-acetylneuraminic acid α2-3 galactose β1-4 (fucose α1-3) N-acetylglucosamine β1-3 galactose β-O-Propargyl. Each glycosidic linkage within this structure exhibits specific stereochemical requirements that are essential for maintaining the biological activity and structural integrity of the compound.

The N-acetylneuraminic acid residue forms an α2-3 linkage with the terminal galactose unit, creating the characteristic sialylated epitope that serves as a recognition element for selectin proteins. This linkage positions the sialic acid moiety in a specific spatial orientation that facilitates its interaction with the binding sites of E-selectin, P-selectin, and L-selectin. The α-configuration at the anomeric carbon of the sialic acid ensures proper presentation of the carboxylate and N-acetyl groups for protein recognition.

The fucose residue forms an α1-3 linkage with the N-acetylglucosamine unit, creating a branched structure that is characteristic of Lewis antigens. This branching pattern positions the fucose moiety in a specific three-dimensional orientation that contributes to the overall binding specificity of the antigen. The α-configuration of this linkage ensures that the fucose residue adopts the correct spatial arrangement for recognition by lectin binding sites.

The backbone of the pentasaccharide consists of β1-4 and β1-3 linkages that connect the galactose and N-acetylglucosamine residues. These β-linkages create an extended conformation that allows the various functional groups to be properly spaced for optimal protein recognition. The β1-3 linkage between the N-acetylglucosamine and the reducing galactose unit extends the carbohydrate chain while maintaining the structural characteristics necessary for biological activity.

Linkage Type Anomeric Configuration Connecting Residues Biological Significance
α2-3 Alpha Neu5Ac-Gal Selectin Recognition
β1-4 Beta Gal-GlcNAc Backbone Structure
α1-3 Alpha Fuc-GlcNAc Lewis Antigen Identity
β1-3 Beta GlcNAc-Gal Chain Extension
β-O Beta Gal-Propargyl Chemical Modification

Comparative Structural Features with Native Sialyl LewisX Antigens

The structural comparison between this compound and native Sialyl LewisX antigens reveals both conserved elements and distinctive modifications that influence their respective biological and chemical properties. Native Sialyl LewisX antigens typically exist as tetrasaccharides with the structure N-acetylneuraminic acid α2-3 galactose β1-4 (fucose α1-3) N-acetylglucosamine. The pentaose derivative extends this structure by adding an additional galactose residue and the propargyl functional group, creating a more complex molecular architecture.

The conservation of the core Sialyl LewisX epitope in the pentaose derivative ensures that the essential recognition elements remain intact for interaction with selectin proteins. The N-acetylneuraminic acid α2-3 galactose β1-4 (fucose α1-3) N-acetylglucosamine sequence is preserved in both structures, maintaining the spatial arrangement of functional groups necessary for biological activity. This conservation suggests that the pentaose derivative should retain the ability to bind to E-selectin, P-selectin, and L-selectin with similar specificity as the native tetrasaccharide.

The addition of the terminal galactose residue in the pentaose structure creates an extended carbohydrate backbone that may provide additional contact points for protein interaction. This structural extension could potentially enhance the binding affinity of the compound for its target proteins or provide access to additional binding sites that are not available to the shorter tetrasaccharide form. The extended structure may also influence the overall flexibility and conformational dynamics of the molecule.

The incorporation of the β-O-Propargyl group represents the most significant structural departure from native antigens, introducing a chemical functionality that is not present in naturally occurring Sialyl LewisX structures. This modification provides enhanced synthetic utility while maintaining the biological recognition properties of the core antigen. The propargyl group serves as a chemical handle that enables conjugation reactions without compromising the structural integrity of the Sialyl LewisX epitope.

Structural Feature Native sLeX Pentaose-Propargyl Functional Impact
Core Epitope Tetrasaccharide Preserved Selectin Binding
Chain Length 4 Sugar Units 5 Sugar Units Extended Interactions
Reducing End Variable Propargyl Group Chemical Conjugation
Molecular Weight ~600 Da ~1005 Da Enhanced Stability
Chemical Reactivity Limited Click Chemistry Bioconjugation

Properties

Molecular Formula

C26H45NO19

Synonyms

Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between sLeX-pentaose-β-O-Propargyl and related oligosaccharides:

Compound Structure Key Modifications Functional Role Applications
sLeX-pentaose-β-O-Propargyl Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ-O-Propargyl β-O-linked propargyl group E-selectin binding; click chemistry conjugation Targeted drug delivery, molecular imaging
LewisX tetraose-β-Propargyl Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ-O-Propargyl Missing sialic acid (Neu5Ac) Weak E-selectin binding; primarily binds L-selectin Basic adhesion studies
Sialyl LewisA (sLeA) Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc α1-4 fucosylation (vs. α1-3 in sLeX) Binds E-selectin in epithelial cancers (e.g., colon, pancreas) Cancer metastasis research
Lewisa hexaose-BSA conjugate Lewisa (Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc) linked to BSA Protein conjugation via natural linkage No selectin binding; used as a biomarker for malignancies (e.g., bladder cancer) Diagnostic assays

Key Research Findings

E-selectin Binding Affinity sLeX-pentaose-β-O-Propargyl exhibits stronger E-selectin binding compared to non-sialylated analogs like LewisX tetraose-β-Propargyl. This is attributed to the critical role of sialic acid (Neu5Ac) in E-selectin recognition . In contrast, sLeA (sialyl LewisA) shows preferential binding to E-selectin in epithelial cancers (e.g., colon adenocarcinoma), while sLeX dominates in leukocyte-endothelial interactions .

Conversely, P-selectin ligands (e.g., PSGL-1) are protease-sensitive and require protein scaffolds for adhesion .

Cancer Metastasis sLeX overexpression correlates with poor prognosis in colorectal, prostate, and renal cancers due to its role in endothelial adhesion and hematogenous metastasis . sLeA, while structurally similar, is more prevalent in pancreatic and gastric cancers and shows weaker correlation with metastasis in non-epithelial cancers .

Click Chemistry Utility The propargyl group in sLeX-pentaose-β-O-Propargyl enables efficient conjugation to azide-functionalized surfaces. For example, it has been used to create targeted ultrasound microbubbles for imaging vascular inflammation . Non-propargylated analogs (e.g., Lewisa hexaose-BSA) lack this modularity, limiting their use to static assays .

Contradictions and Contextual Limitations

  • Selectin Binding Specificity : While sLeX-pentaose-β-O-Propargyl is optimized for E-selectin, its binding to P- or L-selectin is negligible compared to protease-sensitive ligands like PSGL-1 .
  • Cancer-Type Dependency : sLeX and sLeA exhibit overlapping but distinct roles across cancer types, necessitating context-specific therapeutic targeting .

Q & A

Q. What are the key synthetic challenges in producing Sialyl LewisX pentaose-β-O-Propargyl, and what strategies improve scalability?

The synthesis requires a convergent route with optimized protecting group strategies to ensure regioselective glycosylation. For example, modular building blocks (e.g., pre-activated galactose and fucose derivatives) reduce steps and improve yield. Protecting groups like benzyl or acetyl are critical to prevent undesired side reactions during propargyl functionalization . Scalability is enhanced via solid-phase synthesis or enzymatic glycosylation, though stereochemical control remains a hurdle.

Q. How is the structural integrity of this compound validated in experimental settings?

Methodologies include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms glycosidic linkages and propargyl group placement.
  • Mass Spectrometry (MS): High-resolution MS (e.g., MALDI-TOF) verifies molecular weight and purity.
  • HPLC: Reverse-phase chromatography with evaporative light scattering detection (ELSD) quantifies oligosaccharide homogeneity .

Q. What experimental assays confirm this compound’s binding to selectins?

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (e.g., KD values) between immobilized selectins (E/P/L-selectin) and the glycoconjugate.
  • Cell Adhesion Assays: Leukocyte adhesion to immobilized selectins under shear stress, with inhibition studies using anti-sLeX antibodies .
  • ELISA: Direct binding using selectin-IgG chimeras and sLeX-coated plates .

Advanced Research Questions

Q. How can multivalent Sialyl LewisX constructs enhance binding avidity in therapeutic applications?

Multivalency is achieved via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate multiple sLeX units onto dendrimers or polymer scaffolds. This amplifies avidity by 10–100-fold compared to monovalent forms, critical for blocking selectin-mediated metastasis or inflammation .

Q. What methodologies resolve contradictory data on Sialyl LewisX’s role in cancer metastasis?

  • Flow Cytometry: Quantify sLeX expression on cancer cell lines (e.g., renal/bladder carcinomas) pre/post neuraminidase treatment to distinguish sLeX from masked epitopes .
  • In Vivo Models: Use CRISPR-edited tumor cells (sLeX+/−) in xenograft assays to isolate metastatic effects.
  • Glycan Microarray Screening: Compare sLeX binding to selectins vs. other lectins to identify off-target interactions .

Q. How do inflammatory conditions alter Sialyl LewisX’s ligand specificity for selectins?

Protease sensitivity and glycosidase treatments (e.g., endo-β-galactosidase) differentiate protein-bound vs. lipid-anchored sLeX. For example, eosinophil adhesion to E-selectin is protease-insensitive, suggesting glycolipid-mediated binding, while P-selectin interactions are protease-sensitive .

Q. What in vitro and in vivo models best mimic sLeX-dependent leukocyte trafficking?

  • In Vitro: Parallel-plate flow chambers with endothelial cells activated by TNF-α to upregulate selectins.
  • In Vivo: Intravital microscopy in murine cremaster muscle or mesentery to track neutrophil rolling under shear stress, with sLeX inhibitors (e.g., glycomimetics) as controls .

Q. How can analytical methods address batch variability in this compound synthesis?

  • Fatty Acid Composition Analysis: GC-MS quantifies acyl chain impurities introduced during propargyl functionalization.
  • Hydroxyl Value Testing: Titration methods (e.g., acetic anhydride acetylation) standardized per pharmacopeial guidelines .

Q. What strategies validate sLeX interactions with non-selectin receptors in pathological contexts?

Co-crystallization studies and competitive binding assays with sLeX derivatives (e.g., sulfated or defucosylated analogs) identify alternative receptors. For example, sLeX on Hodgkin’s lymphoma cells binds CD98/ICAM-1, requiring cross-linking immunoprecipitation followed by LC-MS/MS .

Q. How are pharmacopeial standards applied to ensure reproducibility in sLeX-based research?

Collaborative studies validate methods like:

  • Saponification Value Testing: To confirm ester content in propargyl-linked glycans.
  • Heavy Metal Limits: ICP-MS ensures residual catalyst (e.g., copper) is <10 ppm for in vivo use .

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